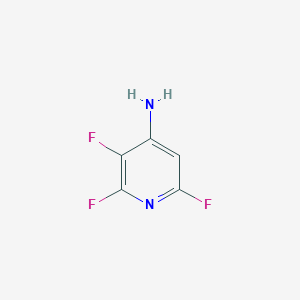

2,3,6-Trifluoropyridin-4-amine

Vue d'ensemble

Description

2,3,6-Trifluoropyridin-4-amine is a chemical compound with the molecular formula C5H3F3N2 . It is a type of fluorinated pyridine . Fluorinated pyridines are interesting due to their unique physical, chemical, and biological properties, which are attributed to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .

Molecular Structure Analysis

The molecular weight of 2,3,6-Trifluoropyridin-4-amine is 148.086 g/mol . The exact mass and monoisotopic mass are 148.02483259 g/mol . The compound has a density of 1.5±0.1 g/cm3 .

Physical And Chemical Properties Analysis

2,3,6-Trifluoropyridin-4-amine has a boiling point of 251.2±35.0 °C at 760 mmHg . The compound is characterized by a topological polar surface area of 38.9 Ų . It has a complexity of 122 .

Applications De Recherche Scientifique

Synthetic Technology Optimization

- Optimization of Synthetic Technology : Li Sheng-song (2010) improved the synthetic technology of 3,5-dichloro-2,6-difluoropyridin-4-amine, leading to a simplified operation with mild reaction conditions, which has high application prospects (Li Sheng-song, 2010).

Catalysis and Reaction Mechanisms

- Catalyzed Aminomethylation : Haruki Nagae et al. (2015) reported that group 3 metal triamido complexes, especially yttrium and gadolinium, effectively catalyze ortho-C-H bond addition of pyridine derivatives in aminomethylation reactions (Nagae et al., 2015).

Synthesis and Nucleophilic Aromatic Substitution

- Regioselective Nucleophilic Substitution : Gabriel Podolan et al. (2015) explored the reactions of pentafluoropyridine and 2,4,6-trifluoropyridine with primary and secondary amines, achieving high regioselectivity and yielding 4-aminopyridine derivatives (Podolan et al., 2015).

Polymerization and Material Applications

- Hyperbranched Polyimides for Gas Separation : J. Fang et al. (2000) synthesized a series of aromatic hyperbranched polyimides, which showed potential in gas separation applications (Fang et al., 2000).

Fluorescence and Metal Ion Affinities

- Fluorescence and Metal Ion Binding Properties : Jian Liang et al. (2009) studied the fluorescence and metal ion binding properties of soluble derivatives of tris((6-phenyl-2-pyridyl)methyl)amine, highlighting their potential in various applications (Liang et al., 2009).

Reaction Mechanisms and Synthesis

- Synthesis of Pyridine Derivatives : Mi Zhi-yuan (2010) conducted a study on synthesizing 4-amino-3,5-dichloro-6-fluoropyridine-2-ol from 3,5-dichloro-2,4,6-trifluoropyridine, providing insights into reaction mechanisms and synthesis processes (Zhi-yuan, 2010).

Safety and Hazards

Orientations Futures

Trifluoromethylpyridine (TFMP) and its derivatives, including 2,3,6-Trifluoropyridin-4-amine, have found applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

Mécanisme D'action

Target of Action

The compound is a fluorinated pyridine, and fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds .

Mode of Action

Fluoropyridines, due to the presence of strong electron-withdrawing substituents in the aromatic ring, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that 2,3,6-Trifluoropyridin-4-amine may interact with its targets in a unique manner, potentially influencing the targets’ function or activity.

Biochemical Pathways

Fluoropyridines are often used in the synthesis of biologically active compounds , suggesting that they may influence a variety of biochemical pathways depending on the specific targets they interact with.

Pharmacokinetics

The compound’s fluorine atoms could potentially enhance its bioavailability, as fluorine is known to improve the metabolic stability and permeability of pharmaceuticals .

Result of Action

Given its potential use in the synthesis of biologically active compounds , it may have diverse effects depending on the specific biological context.

Propriétés

IUPAC Name |

2,3,6-trifluoropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2/c6-3-1-2(9)4(7)5(8)10-3/h1H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRFOLPUTPVEMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90553974 | |

| Record name | 2,3,6-Trifluoropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,6-Trifluoropyridin-4-amine | |

CAS RN |

63489-55-4 | |

| Record name | 2,3,6-Trifluoropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

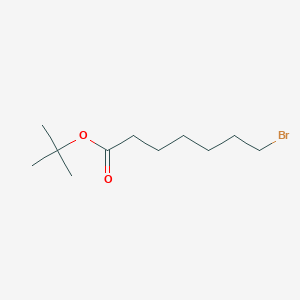

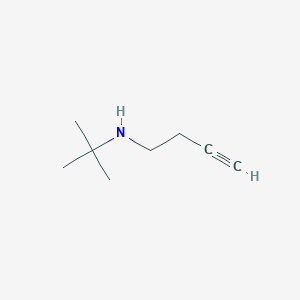

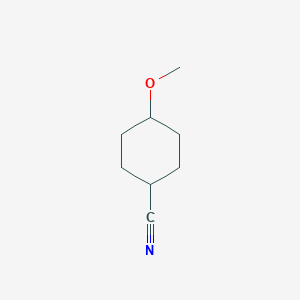

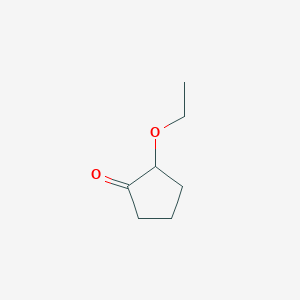

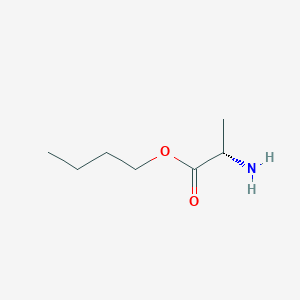

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B1283127.png)

![5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1283160.png)